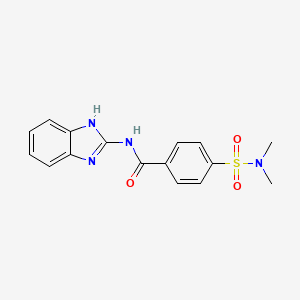

N-(1H-benzimidazol-2-yl)-4-(dimethylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1H-benzimidazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a sulfonamide.

Biologische Aktivität

N-(1H-benzimidazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and therapeutic potentials. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H16N4O3S and a molecular weight of approximately 344.39 g/mol. Its structure features a benzimidazole moiety, which is integral to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₄O₃S |

| Molecular Weight | 344.39 g/mol |

| IUPAC Name | This compound |

| Net Charge | 0 |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound is known to inhibit specific enzymes involved in cellular processes, which can lead to disrupted cellular functions.

- Antimicrobial Activity : Benzimidazole derivatives often exhibit antimicrobial properties by interfering with the synthesis of nucleic acids in bacteria and fungi.

- Anticancer Properties : Some studies suggest that this compound may induce apoptosis in cancer cells by affecting pathways related to cell cycle regulation and apoptosis.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological effects:

-

Antimicrobial Activity : Exhibited significant activity against various Gram-positive and Gram-negative bacteria. For instance, it showed notable efficacy against Staphylococcus aureus and Escherichia coli in vitro.

Organism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 μg/ml Escherichia coli 62.5 μg/ml - Anticancer Activity : In a study evaluating its effects on cancer cell lines, this compound demonstrated cytotoxic effects, leading to reduced viability of cancer cells through mechanisms involving apoptosis.

Case Studies

- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial properties of various benzimidazole derivatives, including this compound. The compound was tested against several pathogens using the broth microdilution method, revealing potent antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin .

- Cancer Cell Line Study : In vitro studies on human cancer cell lines showed that this compound could inhibit cell proliferation significantly. The mechanism was linked to the induction of apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Eigenschaften

Molekularformel |

C16H16N4O3S |

|---|---|

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

N-(1H-benzimidazol-2-yl)-4-(dimethylsulfamoyl)benzamide |

InChI |

InChI=1S/C16H16N4O3S/c1-20(2)24(22,23)12-9-7-11(8-10-12)15(21)19-16-17-13-5-3-4-6-14(13)18-16/h3-10H,1-2H3,(H2,17,18,19,21) |

InChI-Schlüssel |

CPMUZVRDGXEAOX-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.